4-(2-Bromoethyl)-1,1-difluorocyclohexane
Overview
Description
4-(2-Bromoethyl)-1,1-difluorocyclohexane is an organic compound characterized by the presence of a bromoethyl group and two fluorine atoms attached to a cyclohexane ring
Scientific Research Applications
4-(2-Bromoethyl)-1,1-difluorocyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Utilized in the preparation of fluorinated polymers and other advanced materials with unique properties.
Mechanism of Action
Target of Action
The compound could potentially interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the compound’s structure and properties. For instance, the bromoethyl group might form covalent bonds with certain amino acids in proteins, altering their function .
Mode of Action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties. For instance, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and metabolism to alterations in cell growth and survival .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors like pH and temperature could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1,1-difluorocyclohexane typically involves the bromination of 1,1-difluorocyclohexane. One common method includes the reaction of 1,1-difluorocyclohexane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromoethyl group at the desired position on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-(2-Azidoethyl)-1,1-difluorocyclohexane.
Oxidation: 4-(2-Hydroxyethyl)-1,1-difluorocyclohexane.
Reduction: 4-Ethyl-1,1-difluorocyclohexane.
Comparison with Similar Compounds
- 4-(2-Chloroethyl)-1,1-difluorocyclohexane
- 4-(2-Iodoethyl)-1,1-difluorocyclohexane
- 4-(2-Bromoethyl)-1,1-dichlorocyclohexane
Comparison: 4-(2-Bromoethyl)-1,1-difluorocyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its analogs. The fluorine atoms enhance the compound’s resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis. Additionally, the bromoethyl group provides a versatile handle for further functionalization, making this compound a valuable building block in organic synthesis.
Properties
IUPAC Name |
4-(2-bromoethyl)-1,1-difluorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF2/c9-6-3-7-1-4-8(10,11)5-2-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKBGHWPXATLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092565-10-9 | |
Record name | 4-(2-bromoethyl)-1,1-difluorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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